2,3,4-trimethoxy-N-(1,2-oxazol-4-yl)benzamide

Descripción

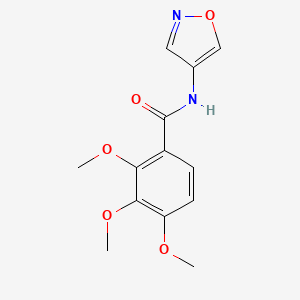

2,3,4-Trimethoxy-N-(1,2-oxazol-4-yl)benzamide is a benzamide derivative featuring a trimethoxy-substituted aromatic ring linked to a 1,2-oxazol-4-yl group via an amide bond. The 1,2-oxazole ring, a five-membered heterocycle with one oxygen and one nitrogen atom, contributes to metabolic stability and modulates electronic interactions with biological targets .

Propiedades

IUPAC Name |

2,3,4-trimethoxy-N-(1,2-oxazol-4-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O5/c1-17-10-5-4-9(11(18-2)12(10)19-3)13(16)15-8-6-14-20-7-8/h4-7H,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMFPNCDLZYBJJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)NC2=CON=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-trimethoxy-N-(1,2-oxazol-4-yl)benzamide can be achieved through a multi-step process involving the following key steps:

Formation of 2,3,4-trimethoxybenzoic acid: This can be synthesized by the methylation of gallic acid using dimethyl sulfate in the presence of a base such as potassium carbonate.

Conversion to 2,3,4-trimethoxybenzoyl chloride: The 2,3,4-trimethoxybenzoic acid is then converted to its corresponding acyl chloride using thionyl chloride.

Formation of 2,3,4-trimethoxybenzamide: The acyl chloride is reacted with ammonia to form the benzamide.

Introduction of the oxazole ring: The final step involves the reaction of 2,3,4-trimethoxybenzamide with an appropriate oxazole derivative under suitable conditions to form this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2,3,4-trimethoxy-N-(1,2-oxazol-4-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 2,3,4-trimethoxybenzoic acid or 2,3,4-trimethoxybenzaldehyde.

Reduction: Formation of 2,3,4-trimethoxy-N-(1,2-oxazol-4-yl)benzylamine.

Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.

Aplicaciones Científicas De Investigación

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Anticancer Activity

Research indicates that derivatives of oxazole compounds, including 2,3,4-trimethoxy-N-(1,2-oxazol-4-yl)benzamide, have shown significant anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For instance:

- Case Study : A study involving the synthesis of oxazole derivatives reported that specific compounds displayed substantial cytotoxicity against glioblastoma cell lines, leading to apoptosis and reduced tumor growth .

Antidiabetic Properties

Compounds similar to this compound have been evaluated for their potential in managing diabetes. Research has shown that certain derivatives can significantly lower glucose levels in diabetic models.

- Case Study : In vivo studies using Drosophila melanogaster as a model organism indicated that specific oxazole derivatives exhibited notable anti-diabetic activity by regulating glucose metabolism .

Antimicrobial Effects

The compound has also been assessed for its antimicrobial properties. Isoxazole derivatives are known to exhibit activity against various bacterial and fungal strains.

- Research Findings : A review highlighted the broad-spectrum antimicrobial activity of isoxazole compounds, suggesting that this compound could be effective against resistant microbial strains .

Synthetic Routes

The synthesis of this compound can be achieved through several metal-free synthetic routes. These methods not only enhance the yield but also reduce environmental impact.

- Overview of Synthesis : Various synthetic strategies have been developed to create isoxazole derivatives efficiently. These include microwave-assisted methods and the use of diverse carboxylic acid derivatives .

Mecanismo De Acción

The mechanism of action of 2,3,4-trimethoxy-N-(1,2-oxazol-4-yl)benzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular processes.

Pathways Involved: It may modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparación Con Compuestos Similares

Heterocyclic Ring Modifications

- 1,2-Oxazole vs. Pyrazole/Thiadiazole: The 1,2-oxazole ring in the target compound offers metabolic stability due to its aromaticity and reduced basicity compared to pyrazole . In contrast, pyrazole-containing analogs (e.g., ) may exhibit improved solubility and hydrogen-bonding capacity, which could enhance CNS penetration .

Actividad Biológica

2,3,4-Trimethoxy-N-(1,2-oxazol-4-yl)benzamide is a compound that has garnered attention due to its potential biological activities. This article explores the various biological activities associated with this compound, including its anticancer and antimicrobial properties, supported by relevant data and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a benzamide core substituted with methoxy groups and an oxazole ring, which are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Cytotoxicity : The compound demonstrated cytotoxic effects against various cancer cell lines. In particular, it showed IC50 values in the micromolar range against MCF-7 (breast cancer) and U-937 (leukemia) cell lines. The IC50 value is a measure of the effectiveness of a substance in inhibiting a specific biological function.

- Mechanism of Action : Flow cytometry analyses revealed that the compound induces apoptosis in cancer cells through the activation of p53 pathways and caspase cleavage, leading to programmed cell death .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also shown promising antimicrobial activity:

- Antibacterial Effects : Similar oxazole-containing compounds have been reported to exhibit strong antibacterial activity against multi-drug resistant strains of bacteria. For example, compounds targeting FtsZ have been found to outperform traditional antibiotics such as ciprofloxacin and linezolid .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus | < 1 μg/mL | |

| Escherichia coli | < 0.5 μg/mL |

Case Studies

Several case studies have highlighted the therapeutic potential of oxazole derivatives:

- Study on Anticancer Activity : A study evaluated a series of oxazole derivatives against various cancer cell lines and found that certain modifications in the oxazole ring significantly enhanced cytotoxicity. The most potent derivative exhibited an IC50 value comparable to established chemotherapeutics like doxorubicin .

- Antimicrobial Study : Another study focused on the antibacterial properties of oxazole derivatives against Gram-positive bacteria. The results indicated that these compounds could serve as effective alternatives to existing antibiotics, particularly in treating infections caused by resistant strains .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,3,4-trimethoxy-N-(1,2-oxazol-4-yl)benzamide, and how can reaction conditions be optimized for improved yield?

- Methodological Answer : The compound is typically synthesized via coupling reactions between 2,3,4-trimethoxybenzoyl chloride and 4-amino-1,2-oxazole. Key steps include refluxing in anhydrous solvents (e.g., DMF or acetonitrile) with catalytic acid. Yield optimization involves adjusting stoichiometry (e.g., 1.2:1 molar ratio of acyl chloride to oxazole amine), reaction time (4–18 hours), and post-reaction purification via recrystallization (water-ethanol mixtures). For example, analogous thiazole derivatives achieved 70% yields under similar conditions . Solvent choice and temperature control are critical to avoid decomposition of methoxy groups .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Essential for confirming methoxy group positions (δ ~3.7–3.9 ppm) and oxazole ring protons (δ ~7.7–8.0 ppm). For example, trimethoxybenzamide protons appear as singlets at δ 7.14 ppm .

- HPLC : Purity analysis (>95%) using C18 columns with acetonitrile-water gradients (e.g., 60:40 v/v) and UV detection at 254 nm .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ at m/z 331.1) .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy substituents or oxazole ring substitution) influence biological activity and pharmacokinetics?

- Methodological Answer :

- Methoxy Groups : The 2,3,4-trimethoxy configuration enhances lipophilicity and membrane permeability compared to mono-methoxy analogs. However, excessive methoxy substitution may reduce aqueous solubility, requiring formulation adjustments (e.g., DMSO/PBS mixtures for in vitro assays) .

- Oxazole Ring : Replacing the oxazole with thiazole or triazole rings alters target binding. For example, thiazole derivatives show higher affinity for kinase targets due to sulfur’s electronegativity, while oxazole analogs may prioritize metabolic stability .

- SAR Studies : Use molecular docking (e.g., AutoDock Vina) to compare binding modes with proteins like tubulin or cytochrome P450 isoforms .

Q. What strategies resolve contradictions in biological activity data across different in vitro models?

- Methodological Answer :

- Assay Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., paclitaxel for cytotoxicity) to minimize variability .

- Dose-Response Curves : Perform IC50 determinations in triplicate with statistical normalization (e.g., Z-factor >0.5) to identify outlier datasets .

- Metabolic Stability Testing : Compare hepatic microsome clearance rates (e.g., human vs. murine) to explain interspecies discrepancies .

Q. How can computational modeling guide the design of analogs with improved target selectivity?

- Methodological Answer :

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen bond acceptors (e.g., oxazole nitrogen) and hydrophobic regions (methoxy groups) .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding pocket stability. For example, analogs with bulkier substituents may exhibit lower off-target effects .

- ADMET Prediction : Tools like SwissADME predict logP (optimal range: 2–3) and CYP450 inhibition risks to prioritize synthetically feasible candidates .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity while others show negligible effects for this compound?

- Methodological Answer : Discrepancies often arise from:

- Cell Line Variability : Sensitive lines (e.g., MCF-7) vs. resistant lines (e.g., A549) due to differential expression of efflux transporters (e.g., P-gp) .

- Assay Endpoints : MTT assays may underestimate cytotoxicity compared to clonogenic survival assays .

- Impurity Artifacts : HPLC purity <95% may introduce confounding bioactivity; repurify via column chromatography (silica gel, ethyl acetate/hexane) .

Experimental Design Recommendations

Q. What in vivo models are appropriate for evaluating this compound’s therapeutic potential?

- Methodological Answer :

- Pharmacokinetics : Start with murine models to determine oral bioavailability (dose: 10 mg/kg) and plasma half-life (LC-MS/MS monitoring) .

- Efficacy : Xenograft models (e.g., HCT-116 colorectal tumors) with biweekly dosing and tumor volume measurement via caliper .

- Toxicity : Histopathology of liver/kidney tissues post-treatment to assess organ-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.